![molecular formula C15H24N2O2 B7515324 N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7515324.png)
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mechanism of Action
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased neuronal inhibition, reduced neuronal excitability, and decreased neurotransmitter release. N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system. However, one limitation of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential in some applications.
Future Directions
There are several potential future directions for research on N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in a variety of neurological and psychiatric disorders.
Synthesis Methods
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with ethyl 2-oxocyclohexanecarboxylate, followed by reaction with cyclopropylmethylamine and subsequent hydrolysis. Alternatively, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a one-pot reaction of cyclohexylamine, cyclopropylmethylamine, and ethyl 2-oxocyclohexanecarboxylate.
Scientific Research Applications
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16(12-5-3-2-4-6-12)15(19)11-9-14(18)17(10-11)13-7-8-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMNWQVNNPJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.